![molecular formula C9H9N3O B13089655 [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of these two rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the pyridine ring is a common scaffold in many pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 2-aminopyridine with glyoxal and ammonia, forming the imidazole ring. This intermediate is then subjected to further reactions to introduce the methanol group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the dihydroimidazole derivative.
Substitution: The major products are the halogenated or alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is not well-documented. the imidazole ring is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a single imidazole ring, known for its broad range of biological activities.
Pyridine: A basic heterocyclic compound with a single pyridine ring, commonly used as a building block in pharmaceuticals.
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol Derivatives: Compounds with various substitutions on the imidazole or pyridine rings, which can alter their biological activity and chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of the imidazole and pyridine rings, which endows it with a diverse range of chemical and biological properties. This dual-ring structure allows for multiple points of interaction with biological targets, making it a versatile compound for drug development and other applications .
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H9N3O/c13-6-7-1-2-8(12-5-7)9-10-3-4-11-9/h1-5,13H,6H2,(H,10,11) |
InChI-Schlüssel |
VHKGBMRKGJPDAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CO)C2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


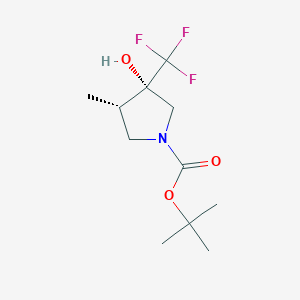
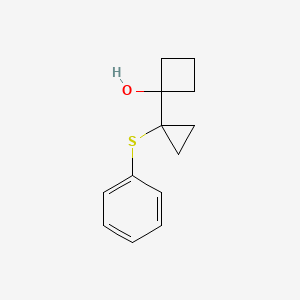

![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)

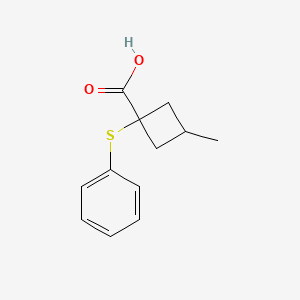
![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
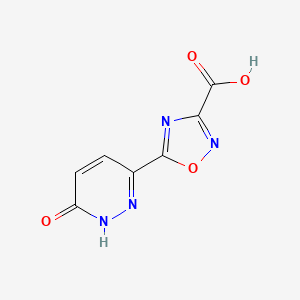


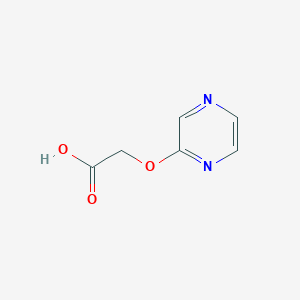
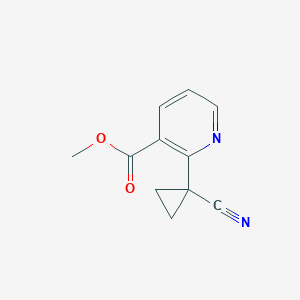
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B13089666.png)

